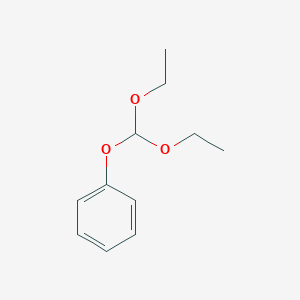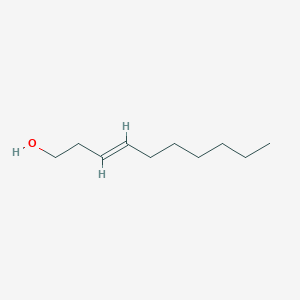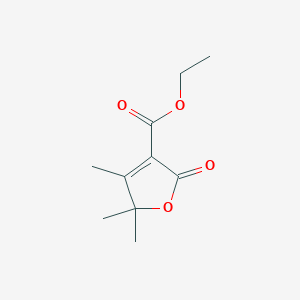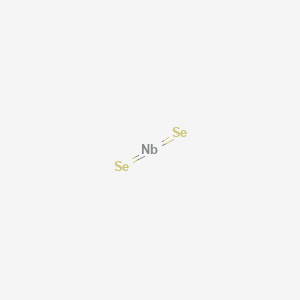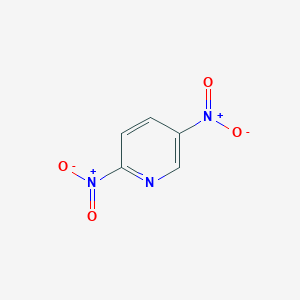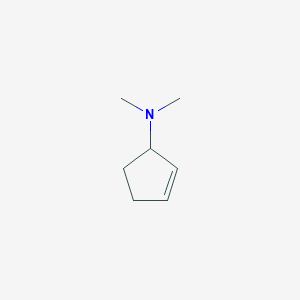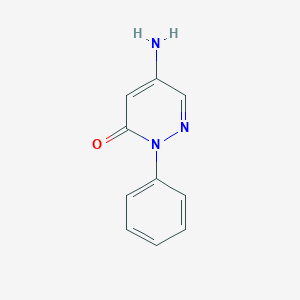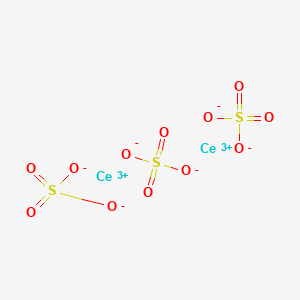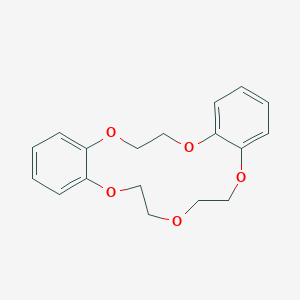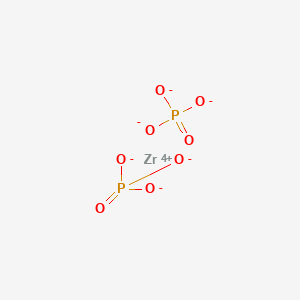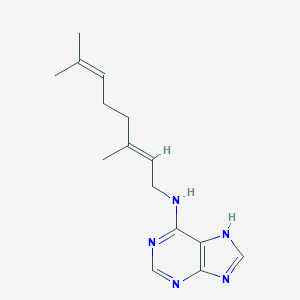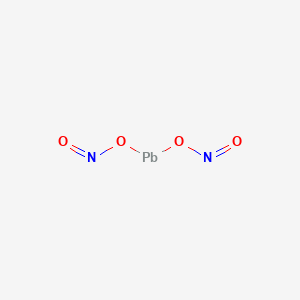
Nitrous acid, lead(2+) salt (2:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitrous acid, lead(2+) salt (2:1) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular formula of Pb(NO2)2. This compound has been studied extensively for its potential applications in various fields of science, including chemistry, biology, and medicine. In
作用機序
The mechanism of action of Nitrous acid, lead(2+) salt (2:1) is not well understood. However, it is believed that the compound may act by disrupting the cell membrane of microorganisms, leading to cell death. Nitrous acid, lead(2+) salt (2:1) may also inhibit the growth of microorganisms by interfering with their metabolic processes.
生化学的および生理学的効果
Nitrous acid, lead(2+) salt (2:1) has been shown to have toxic effects on living organisms. In animal studies, exposure to Nitrous acid, lead(2+) salt (2:1) has been associated with liver and kidney damage, as well as neurological effects. The compound may also have mutagenic and carcinogenic properties.
実験室実験の利点と制限
One advantage of Nitrous acid, lead(2+) salt (2:1) is its ability to act as a catalyst for chemical reactions. It is also relatively easy to synthesize and has a long shelf life. However, Nitrous acid, lead(2+) salt (2:1) is toxic and must be handled with care. It may also be difficult to dispose of safely.
将来の方向性
There are several potential future directions for research on Nitrous acid, lead(2+) salt (2:1). One area of interest is the compound's potential use as a disinfectant. Further research is needed to determine its effectiveness against different types of microorganisms and to identify the optimal conditions for its use. Another area of interest is the compound's potential use in the synthesis of lead oxide nanoparticles. Research in this area may lead to the development of new materials with unique properties and potential applications in various fields of science. Finally, further research is needed to better understand the mechanism of action of Nitrous acid, lead(2+) salt (2:1) and its potential toxicity to living organisms. This information will be important for the safe handling and disposal of the compound in laboratory and industrial settings.
In conclusion, Nitrous acid, lead(2+) salt (2:1) is a chemical compound with potential applications in various fields of science. Its unique properties make it a valuable reagent for chemical synthesis and a potential disinfectant. However, its toxicity must be taken into consideration when handling and disposing of the compound. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
Nitrous acid, lead(2+) salt (2:1) can be synthesized by reacting lead nitrate with sodium nitrite in water. The reaction produces a white precipitate that can be filtered and dried to obtain the final product. The chemical equation for the synthesis of Nitrous acid, lead(2+) salt (2:1) is as follows:
Pb(NO3)2 + 2NaNO2 → Pb(NO2)2 + 2NaNO3
科学的研究の応用
Nitrous acid, lead(2+) salt (2:1) has been used in various scientific research applications. It has been studied as a potential reagent for the synthesis of organic compounds, as well as a catalyst for chemical reactions. Nitrous acid, lead(2+) salt (2:1) has also been used in the preparation of lead oxide nanoparticles, which have potential applications in the field of nanotechnology. Additionally, Nitrous acid, lead(2+) salt (2:1) has been studied for its antimicrobial properties and its potential use as a disinfectant.
特性
CAS番号 |
13826-65-8 |
|---|---|
製品名 |
Nitrous acid, lead(2+) salt (2:1) |
分子式 |
N2O4Pb |
分子量 |
299 g/mol |
IUPAC名 |
lead(2+);dinitrite |
InChI |
InChI=1S/2HNO2.Pb/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |
InChIキー |
VVOUQFXJSCDIAO-UHFFFAOYSA-L |
異性体SMILES |
N(=O)O[Pb]ON=O |
SMILES |
N(=O)[O-].N(=O)[O-].[Pb+2] |
正規SMILES |
N(=O)[O-].N(=O)[O-].[Pb+2] |
その他のCAS番号 |
13826-65-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




